N-cyclobutyl-5-fluoropyrimidin-2-amine
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Overview
Description
N-cyclobutyl-5-fluoropyrimidin-2-amine is a chemical compound with the molecular formula C8H10FN3 It is a fluorinated pyrimidine derivative, which means it contains a pyrimidine ring substituted with a fluorine atom and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-5-fluoropyrimidin-2-amine typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method is the nucleophilic substitution of a leaving group (such as a halogen) with a fluoride ion. The reaction conditions often include the use of fluorinating agents like hydrofluoric acid or tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using efficient and cost-effective fluorinating agents. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-5-fluoropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium fluoride or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
N-cyclobutyl-5-fluoropyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-5-fluoropyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyrimidin-2-amine: A simpler fluorinated pyrimidine without the cyclobutyl group.
N-cyclobutyl-5-chloropyrimidin-2-amine: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
N-cyclobutyl-5-fluoropyrimidin-2-amine is unique due to the presence of both the cyclobutyl group and the fluorine atom, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the cyclobutyl group influences its steric and electronic characteristics .
Properties
IUPAC Name |
N-cyclobutyl-5-fluoropyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVVBOAOBGKBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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